molecular formula C15H17N5S B13996628 1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine CAS No. 92885-50-2

1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine

Cat. No.: B13996628
CAS No.: 92885-50-2
M. Wt: 299.4 g/mol
InChI Key: BKOZYMOGCILOFY-UHFFFAOYSA-N
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Description

1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine is a complex organic compound that features a cyano group, a methyl group, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine typically involves multiple steps. One common method involves the reaction of 2-chloroacetoacetic ether with formamide to produce an intermediate, which is then reacted with quinoline derivatives . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as crystallization or chromatography to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting cellular processes and leading to cell death. Additionally, the cyano group can participate in nucleophilic addition reactions, affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine is unique due to its combination of a cyano group, a methyl group, and a quinoline moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

92885-50-2

Molecular Formula

C15H17N5S

Molecular Weight

299.4 g/mol

IUPAC Name

1-cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine

InChI

InChI=1S/C15H17N5S/c1-17-15(19-11-16)18-8-9-21-10-13-7-6-12-4-2-3-5-14(12)20-13/h2-7H,8-10H2,1H3,(H2,17,18,19)

InChI Key

BKOZYMOGCILOFY-UHFFFAOYSA-N

Canonical SMILES

CN=C(NCCSCC1=NC2=CC=CC=C2C=C1)NC#N

Origin of Product

United States

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